Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a tetrahydropyridine derivative featuring a sulfanylacetate ester moiety and a 4-fluorophenyl substituent at the 4-position of the pyridine ring. The presence of the benzyl ester group enhances its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
benzyl 2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c22-16-8-6-15(7-9-16)17-10-19(25)24-21(18(17)11-23)28-13-20(26)27-12-14-4-2-1-3-5-14/h1-9,17H,10,12-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHKWNGXZFGQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridinyl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyridinyl ring.
Introduction of the Cyano and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents such as cyanide salts and fluorobenzene derivatives.
Formation of the Sulfanyl Acetate Moiety: This involves the reaction of the intermediate compound with benzyl acetate under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate and its analogs (Figure 1):
*Note: Molecular weight calculated based on formula C₂₁H₁₆FN₃O₃S.
Key Observations:
Substituent Effects on Pyridine Ring (R1): The target compound and its analogs exhibit variability at the R1 position (e.g., 4-fluorophenyl, 4-methylphenyl, 2-nitrophenyl). Electron-withdrawing groups like -F or -NO₂ may enhance electrophilicity and binding interactions in biological systems. The compound in replaces the 6-oxo group with a phenyl ring, increasing aromaticity and molecular weight (454.52 vs. 409.43 g/mol).
Functional Group Modifications (R2): Benzyl ester (target compound vs. ) vs. Substituents on the acetamide nitrogen (e.g., 4-fluorophenyl, 4-chlorophenyl) influence steric bulk and electronic properties. For example, the 4-chlorophenyl group in increases molecular weight by ~6.4 g/mol compared to the 4-fluorophenyl analog.
Synthetic Accessibility:
- The compound in (2-nitrophenyl substituent) highlights the feasibility of introducing nitro groups, which are versatile intermediates for further functionalization.
Research Findings:
- Crystallographic Analysis: Tools like SHELXL and ORTEP-3 (used in small-molecule refinement) are critical for resolving the stereochemistry of such complex heterocycles.
Biological Activity
Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate (CAS No. not specified) is a complex organic compound that has garnered attention for its potential biological activities. The structure includes a tetrahydropyridine moiety, a cyano group, and a sulfanyl group, suggesting various possible interactions with biological targets.
- Molecular Formula : C21H17FN2O3S
- Molecular Weight : 396.43 g/mol
- Structural Features : The compound features a tetrahydropyridine ring which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydropyridine have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study: Cytotoxic Activity
A study on related compounds demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF-7 |
| Compound B | 7.2 | Bel-7402 |
This suggests that this compound may possess similar or enhanced activity due to its unique structural features.
Antimicrobial Activity
Compounds containing sulfur and nitrogen heterocycles have been reported to exhibit antimicrobial properties. A study highlighted that triazole derivatives showed effective inhibition against pathogenic bacteria and fungi.
Antimicrobial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest that this compound could be further explored for its potential as an antimicrobial agent.
The proposed mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), potentially leading to therapeutic effects in neurological disorders.
- Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways could lead to altered cellular responses.
Research Findings
Recent studies have focused on the synthesis of related compounds and their biological evaluations. For example:
- A series of pyridine derivatives were synthesized and screened for their ability to inhibit cancer cell growth.
- The introduction of fluorine atoms in the phenyl ring was noted to enhance the lipophilicity and bioavailability of the compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
